molecular formula C10H7Cl2N3O2 B5351406 N-(2,4-DICHLOROPHENYL)-N'-(3-ISOXAZOLYL)UREA

N-(2,4-DICHLOROPHENYL)-N'-(3-ISOXAZOLYL)UREA

Cat. No.: B5351406
M. Wt: 272.08 g/mol
InChI Key: BTJWERBQQDRQEX-UHFFFAOYSA-N
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Description

N-(2,4-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structural features of N-(2,4-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA typically involves the reaction of 2,4-dichloroaniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the urea linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of N-(2,4-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques, such as flow chemistry and microwave-assisted synthesis, may be employed to enhance the production efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups, such as alkyl, aryl, or halogen groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

N-(2,4-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these actions are often complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA include other urea derivatives, such as:

  • N-(2,4-DICHLOROPHENYL)-N’-(3-PYRIDYL)UREA
  • N-(2,4-DICHLOROPHENYL)-N’-(3-THIAZOLYL)UREA
  • N-(2,4-DICHLOROPHENYL)-N’-(3-TRIAZOLYL)UREA

Uniqueness

The uniqueness of N-(2,4-DICHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA lies in its specific structural features, such as the presence of the isoxazole ring, which may confer distinct chemical and biological properties compared to other urea derivatives. These properties make it a valuable compound for various applications and a subject of ongoing research.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-6-1-2-8(7(12)5-6)13-10(16)14-9-3-4-17-15-9/h1-5H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJWERBQQDRQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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